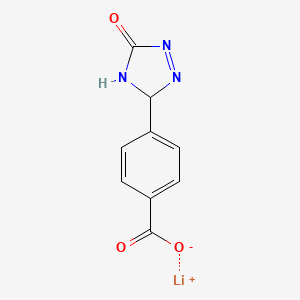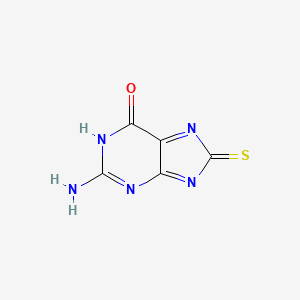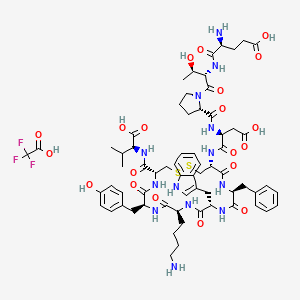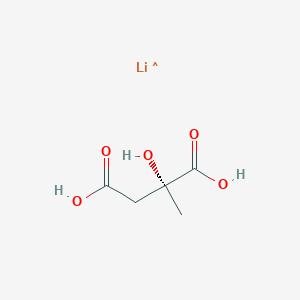
Lithium(1+) 4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate is a compound with the molecular formula C₉H₆LiN₃O₃. It is a lithium salt of a benzoic acid derivative containing a triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate typically involves the reaction of 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the lithium salt .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoate moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the benzoate .
Applications De Recherche Scientifique
Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium benzoate: A simpler lithium salt of benzoic acid.
4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoic acid: The parent acid of the compound.
Other triazole derivatives: Compounds containing the triazole ring with different substituents.
Uniqueness
Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate is unique due to the combination of the lithium ion, triazole ring, and benzoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H6LiN3O3 |
|---|---|
Poids moléculaire |
211.1 g/mol |
Nom IUPAC |
lithium;4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoate |
InChI |
InChI=1S/C9H7N3O3.Li/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7;/h1-4,7H,(H,10,15)(H,13,14);/q;+1/p-1 |
Clé InChI |
KJVYWMQMNNPWLF-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=CC=C1C2NC(=O)N=N2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)



![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)


![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B12354461.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12354462.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)

